

# characterization of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

CAS No.: 2137720-76-2

Cat. No.: B2521184

[Get Quote](#)

An In-Depth Technical Guide to the Characterization of **3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde**

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

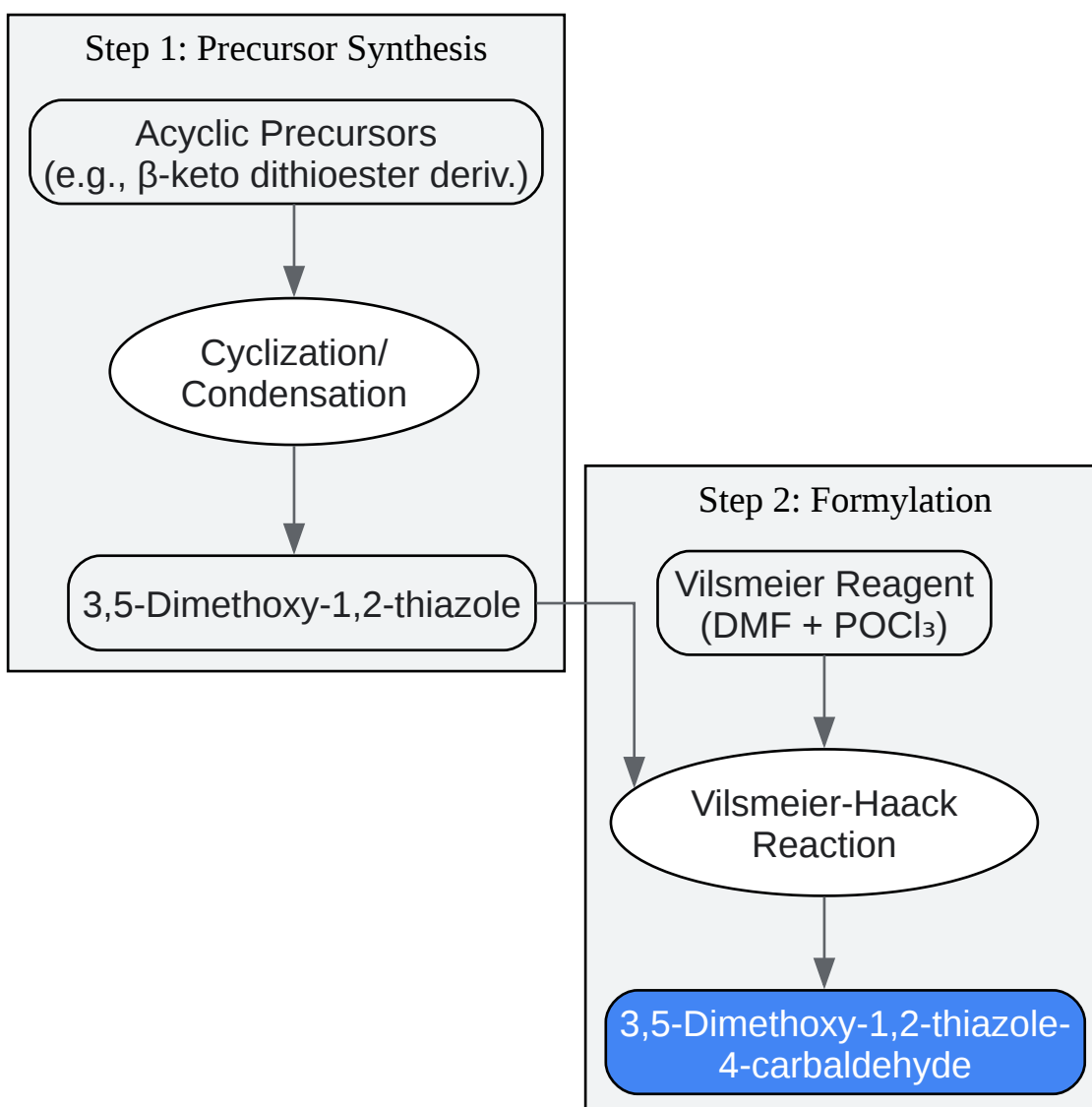
The isothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological properties.<sup>[1]</sup> This guide provides a comprehensive framework for the characterization of a novel, yet undocumented, derivative: **3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde**. The strategic incorporation of two methoxy groups and a reactive carbaldehyde function onto the isothiazole ring presents a molecule of considerable interest for medicinal chemistry. The methoxy substituents are known to modulate electronic properties and can be crucial for molecular recognition, while the aldehyde group serves as a versatile synthetic handle for the elaboration of more complex molecular architectures.<sup>[2][3]</sup> Lacking direct literature, this document serves as a predictive and instructional manual, leveraging established chemical principles and spectroscopic data from analogous structures to outline a robust pathway for its synthesis and definitive characterization.

## Proposed Synthetic Pathway

The synthesis of **3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde** is logically approached via a two-step process, beginning with the formation of the core heterocyclic precursor, followed by the introduction of the carbaldehyde group.

**Step 1: Synthesis of 3,5-Dimethoxy-1,2-thiazole (Precursor)** The synthesis of the isothiazole ring can be achieved through various condensation and cycloaddition reactions.<sup>[1]</sup> A plausible route to the 3,5-dimethoxy precursor involves the cyclization of a functionalized acyclic starting material, such as a derivative of a  $\beta$ -keto dithioester, with a suitable nitrogen and sulfur source.<sup>[4][5]</sup>

**Step 2: Vilsmeier-Haack Formylation** The introduction of the C4-aldehyde is best accomplished via the Vilsmeier-Haack reaction, a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic systems.<sup>[6][7]</sup> The electron-donating nature of the two methoxy groups strongly activates the C4 position of the isothiazole ring towards electrophilic substitution by the Vilsmeier reagent (a chloroiminium salt generated in situ from DMF and  $\text{POCl}_3$ ).<sup>[8][9]</sup>



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

## Experimental Protocol: Vilsmeier-Haack Formylation

- **Reagent Preparation:** In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C using an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl<sub>3</sub>, 1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 5°C. After the addition is complete, stir the

resulting mixture at 0°C for 30-60 minutes. The formation of the solid chloroiminium salt may be observed.

- **Reaction:** Dissolve the precursor, 3,5-dimethoxy-1,2-thiazole (1.0 eq.), in a minimal amount of anhydrous DMF or a chlorinated solvent and add it dropwise to the Vilsmeier reagent at 0°C.
- **Heating and Monitoring:** Allow the reaction mixture to warm to room temperature and then heat to 50-70°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
- **Workup and Purification:** Cool the mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution to pH ~8-9 with a cold aqueous NaOH or NaHCO<sub>3</sub> solution. The aldehyde product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

## Physicochemical and Spectroscopic Characterization

The definitive identification of **3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde** requires a combination of spectroscopic techniques. The following section provides predicted data based on established principles for analogous structures.

Property	Predicted Value
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>3</sub> S
Molecular Weight	173.19 g/mol
<sup>1</sup> H NMR (δ, ppm)	~9.8-10.2 (s, 1H, CHO), ~4.1-4.3 (s, 3H, OCH <sub>3</sub> ), ~3.9-4.1 (s, 3H, OCH <sub>3</sub> )
<sup>13</sup> C NMR (δ, ppm)	~185 (C=O), ~170 (C5-O), ~165 (C3-O), ~115 (C4), ~60 (OCH <sub>3</sub> ), ~58 (OCH <sub>3</sub> )
IR (ν, cm <sup>-1</sup> )	~1695 (C=O stretch), ~2830, ~2730 (Aldehydic C-H stretch), ~1250 (C-O stretch)
MS (m/z)	173 (M <sup>+</sup> ), 158 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 145 ([M-CO] <sup>+</sup> )

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.
  - Aldehyde Proton (CHO): A sharp singlet is predicted in the highly deshielded region of δ 9.8-10.2 ppm.[10] This significant downfield shift is characteristic of aldehyde protons.
  - Methoxy Protons (OCH<sub>3</sub>): Two distinct singlets are anticipated for the two methoxy groups, as their chemical environments are different. They are expected in the range of δ 3.9-4.3 ppm.[11][12] The C5-methoxy may be slightly more downfield than the C3-methoxy due to proximity to the electron-withdrawing aldehyde.
- <sup>13</sup>C NMR Spectroscopy: The carbon spectrum will confirm the carbon skeleton and the presence of key functional groups.[13]
  - Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to be the most downfield signal, appearing around δ 185 ppm.

- Isothiazole Ring Carbons: The ring carbons will show distinct shifts. C3 and C5, being attached to electronegative oxygen atoms, will be significantly deshielded, predicted to appear around  $\delta$  165 ppm and  $\delta$  170 ppm, respectively.[14][15] The C4 carbon, bearing the aldehyde, is predicted to be the most upfield of the ring carbons, around  $\delta$  115 ppm. [15][16]
- Methoxy Carbons (OCH<sub>3</sub>): The two methoxy carbons should appear in the range of  $\delta$  55-60 ppm.[11]

## Protocol for NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquisition: Acquire <sup>1</sup>H, <sup>13</sup>C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer ( $\geq$ 400 MHz).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups.

- C=O Stretch: A strong, sharp absorption band is expected between 1710-1685 cm<sup>-1</sup>. [17][18] The position in this range, lower than a typical aliphatic aldehyde, is due to the conjugation of the carbonyl group with the heterocyclic ring. [19][20]
- Aldehydic C-H Stretch: Two characteristic medium-intensity peaks, often referred to as a "Fermi doublet," should be visible around 2830-2850 cm<sup>-1</sup> and 2720-2750 cm<sup>-1</sup>. [19][21] The lower wavenumber peak is particularly diagnostic for aldehydes.
- C-O Stretch: Strong absorptions corresponding to the asymmetric C-O-C stretching of the methoxy groups are expected around 1250 cm<sup>-1</sup>. [11]
- Ring Vibrations: C=N and C=C stretching vibrations from the isothiazole ring will appear in the 1600-1400 cm<sup>-1</sup> region.

## Protocol for IR Analysis

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Acquisition:** Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ , co-adding multiple scans to improve the signal-to-noise ratio.
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern, confirming its elemental composition.

- **Molecular Ion:** High-resolution mass spectrometry (HRMS) should confirm the elemental formula ( $\text{C}_6\text{H}_7\text{NO}_3\text{S}$ ) by providing a highly accurate mass measurement of the molecular ion ( $\text{M}^+$ ) at  $m/z$  173.0147.
- **Fragmentation Pattern:** Common fragmentation pathways under electron impact (EI) ionization would likely include:
  - Loss of a methyl radical from a methoxy group:  $[\text{M} - \text{CH}_3]^+$  at  $m/z$  158.
  - Loss of carbon monoxide from the aldehyde group:  $[\text{M} - \text{CO}]^+$  at  $m/z$  145.
  - Cleavage of the isothiazole ring, a common fragmentation pathway for such heterocycles. [\[22\]](#)[\[23\]](#)[\[24\]](#)

## Protocol for MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Acquisition:** Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for HRMS or Electron Impact for fragmentation)

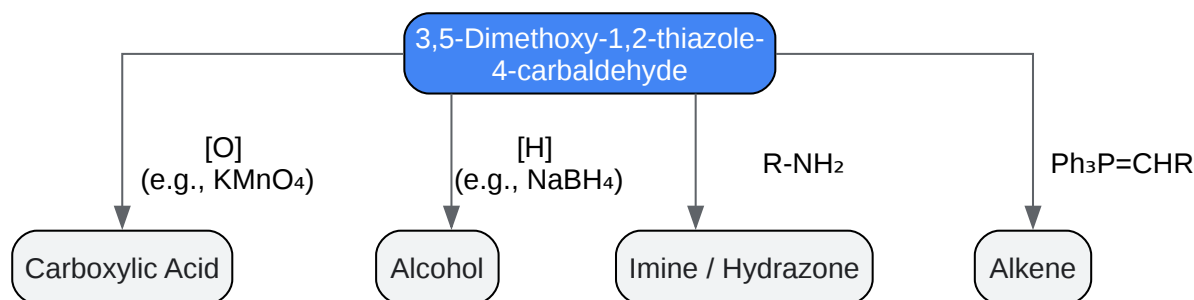
studies).

- Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to corroborate the proposed structure.

## Chemical Reactivity and Synthetic Utility

The aldehyde functionality at the C4 position is the primary site of reactivity, making **3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde** a valuable synthetic intermediate.

- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO<sub>4</sub>) or Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>).
- Reduction: The aldehyde can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH<sub>4</sub>).
- Condensation Reactions: It can undergo condensation with various nucleophiles. For example, reaction with primary amines will form Schiff bases (imines), and reaction with hydrazines will yield hydrazones.[25]
- Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into a vinyl group, allowing for carbon-carbon bond formation.



[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of the aldehyde group.

## Potential Applications in Drug Discovery

The isothiazole and the closely related thiazole scaffolds are integral to a wide range of biologically active molecules. The title compound serves as an excellent starting point for the development of novel therapeutic agents.

- **Anticancer Activity:** Many substituted thiazole derivatives have demonstrated potent anticancer activity, often by inhibiting tubulin polymerization, a mechanism shared by successful chemotherapy drugs.[26][27] The unique substitution pattern of this molecule could be explored to develop novel microtubule inhibitors.
- **Antimicrobial and Antifungal Agents:** The thiazole ring is a common feature in antimicrobial and antifungal compounds.[2] Derivatives synthesized from this carbaldehyde could be screened against various pathogenic bacteria and fungi.
- **Enzyme Inhibition:** The specific arrangement of heteroatoms and functional groups on the isothiazole ring can be tailored to target the active sites of various enzymes implicated in disease, making it a valuable scaffold for inhibitor design.

## Conclusion

While **3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde** is not a well-documented compound, this guide establishes a clear and scientifically grounded pathway for its synthesis and comprehensive characterization. By leveraging predictive models based on the known chemistry of isothiazoles and the established utility of standard spectroscopic techniques, researchers are equipped with the necessary framework to confidently synthesize, identify, and utilize this novel molecule. Its unique combination of a privileged heterocyclic core, electron-donating methoxy groups, and a versatile aldehyde handle makes it a highly promising building block for the discovery of new chemical entities in drug development and materials science.

## References

- Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. *Canadian Journal of Chemistry*, 53(6), 836-844. Available at: [\[Link\]](#)

- Smith, B. C. (2020). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [\[Link\]](#)
- LibreTexts. (2021). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (McMurry). Available at: [\[Link\]](#)
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [\[Link\]](#)
- Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. (2011). PubMed. Available at: [\[Link\]](#)
- IR: aldehydes. (n.d.). University of Colorado Boulder. Available at: [\[Link\]](#)
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [\[Link\]](#)
- Wasylishen, R. E., Clem, T. R., & Becker, E. D. (1975). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry, 53(4), 596-603. Available at: [\[Link\]](#)
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2011). PMC. Available at: [\[Link\]](#)
- Substituent effect study on experimental  $^{13}\text{C}$  NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. (2015). PubMed. Available at: [\[Link\]](#)
- Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Platteville. Available at: [\[Link\]](#)
- Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. (2015). Research Journal of Chemical Sciences. Available at: [\[Link\]](#)
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. Available at: [\[Link\]](#)

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI. Available at: [\[Link\]](#)
- Applications of the Vilsmeier reaction in heterocyclic chemistry. (2025). ResearchGate. Available at: [\[Link\]](#)
- Review Article on Vilsmeier-Haack Reaction. (2012). International Journal of Pharmaceutical and Chemical Sciences. Available at: [\[Link\]](#)
- Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [\[Link\]](#)
- Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. (2022). Journal of Pharmaceutical Negative Results. Available at: [\[Link\]](#)
- <sup>1</sup>H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Available at: [\[Link\]](#)
- Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. Available at: [\[Link\]](#)
- <sup>13</sup>C-NMR Studies of Some Heterocyclically Substituted Chromones. (2004). Asian Journal of Chemistry. Available at: [\[Link\]](#)
- Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. (2015). Der Pharma Chemica. Available at: [\[Link\]](#)
- One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. (2015). Royal Society of Chemistry. Available at: [\[Link\]](#)
- <sup>13</sup>C NMR Chemical Shifts. (2022). Oregon State University. Available at: [\[Link\]](#)
- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers. Available at: [\[Link\]](#)
- <sup>1</sup>H NMR Chemical Shift. (2022). Oregon State University. Available at: [\[Link\]](#)
- <sup>1</sup>H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Available at: [\[Link\]](#)

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. Available at: [\[Link\]](#)
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2003). ResearchGate. Available at: [\[Link\]](#)
- Possible mass fragmentation pattern of compound 3. (n.d.). ResearchGate. Available at: [\[Link\]](#)
- Thiazole. (n.d.). Wikipedia. Available at: [\[Link\]](#)
- Synthesis of 3,5-disubstituted isothiazoles from  $\beta$ -keto dithioesters under aqueous conditions... (n.d.). ResearchGate. Available at: [\[Link\]](#)
- Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][11][14][17]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (2017). PMC. Available at: [\[Link\]](#)
- Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. medwinpublisher.org](http://1.medwinpublisher.org) [[medwinpublisher.org](http://medwinpublisher.org)]
- [2. pdf.benchchem.com](http://2.pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- [3. chemimpex.com](http://3.chemimpex.com) [[chemimpex.com](http://chemimpex.com)]
- [4. researchgate.net](http://4.researchgate.net) [[researchgate.net](http://researchgate.net)]
- [5. Isothiazole synthesis](http://5.Isothiazole synthesis [organic-chemistry.org) [[organic-chemistry.org](http://organic-chemistry.org)]
- [6. Vilsmeier-Haack Reaction](http://6.Vilsmeier-Haack Reaction [organic-chemistry.org) [[organic-chemistry.org](http://organic-chemistry.org)]
- [7. pdf.benchchem.com](http://7.pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]

- 8. [jk-sci.com](http://jk-sci.com) [[jk-sci.com](http://jk-sci.com)]
- 9. [ijpcbs.com](http://ijpcbs.com) [[ijpcbs.com](http://ijpcbs.com)]
- 10. 1H NMR Chemical Shift [[sites.science.oregonstate.edu](http://sites.science.oregonstate.edu)]
- 11. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 12. [epgp.inflibnet.ac.in](http://epgp.inflibnet.ac.in) [[epgp.inflibnet.ac.in](http://epgp.inflibnet.ac.in)]
- 13. 13C NMR Chemical Shift [[sites.science.oregonstate.edu](http://sites.science.oregonstate.edu)]
- 14. [cdnsiencepub.com](http://cdnsiencepub.com) [[cdnsiencepub.com](http://cdnsiencepub.com)]
- 15. [cdnsiencepub.com](http://cdnsiencepub.com) [[cdnsiencepub.com](http://cdnsiencepub.com)]
- 16. Substituent effect study on experimental <sup>13</sup>C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [[ncstate.pressbooks.pub](http://ncstate.pressbooks.pub)]
- 18. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]
- 19. [orgchemboulder.com](http://orgchemboulder.com) [[orgchemboulder.com](http://orgchemboulder.com)]
- 20. [uanlch.vscht.cz](http://uanlch.vscht.cz) [[uanlch.vscht.cz](http://uanlch.vscht.cz)]
- 21. [spectroscopyonline.com](http://spectroscopyonline.com) [[spectroscopyonline.com](http://spectroscopyonline.com)]
- 22. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 23. [article.sapub.org](http://article.sapub.org) [[article.sapub.org](http://article.sapub.org)]
- 24. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 25. Thieme E-Books & E-Journals [[thieme-connect.de](http://thieme-connect.de)]
- 26. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 27. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [characterization of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2521184#characterization-of-3-5-dimethoxy-1-2-thiazole-4-carbaldehyde>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)